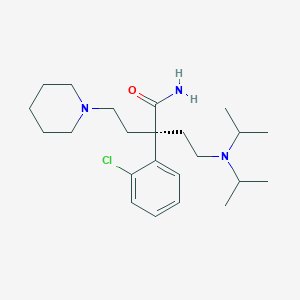

Disobutamide, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

ジソブチドは、以下のものを含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化されて、対応する酸化物を形成することができます。

還元: 還元反応によって、様々な還元された形態に変換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

ジソブチドは、細胞内薬物貯蔵機構を調査するために科学研究で使用されてきました . 培養細胞における細胞質空胞の誘導、特にイヌ冠動脈筋細胞における細胞質空胞の誘導のモデル剤となってきました . ジソブチドの低毒性プロファイルは、細胞内薬物貯蔵の生理学的限界と毒性の境界を探るために役立ちます .

科学的研究の応用

Disobutamide has been utilized in scientific research to investigate intracellular drug storage mechanisms . It has been a model agent for studying the induction of cytoplasmic vacuoles in cultured cells, particularly in dog coronary artery muscle cells . Its low toxicity profile makes it useful for exploring the borderline between physiological limits and toxicity of intracellular drug storage .

作用機序

ジソブチドの作用機序は、心室性不整脈を抑制するために細胞成分と相互作用することによります . ジソブチドは、様々な細胞種で明確な細胞質空胞を誘導し、これはその作用中に観察される重要な形態学的変化です . 正確な分子標的と経路はまだ調査中ですが、細胞空胞形成への影響は十分に文書化されています .

類似の化合物との比較

ジソブチドは、細胞質空胞を誘導する他のカチオン性両親媒性アミンと構造的に類似しています . 類似の化合物には、以下のものがあります。

クロロキン: 培養細胞における空胞誘導特性で知られています。

アミオダロン: 類似の細胞効果を持つ別の抗不整脈薬。

ピペリジン誘導体: 様々なピペリジン系化合物は、構造的類似性と生物学的活性を共有しています.

ジソブチドの独自性は、その特定の構造的特徴と、特定の細胞種において顕著な毒性を引き起こすことなく空胞を誘導する能力にあります .

類似化合物との比較

Disobutamide is structurally similar to other cationic amphiphilic amines that induce cytoplasmic vacuoles . Similar compounds include:

Chloroquine: Known for its vacuole-inducing properties in cultured cells.

Amiodarone: Another antiarrhythmic agent with similar cellular effects.

Piperidine derivatives: Various piperidine-based compounds share structural similarities and biological activities.

Disobutamide’s uniqueness lies in its specific structural features and its ability to induce vacuoles without causing overt toxicity in certain cell types .

準備方法

ジソブチドの合成は、主要な中間体の調製から始まる、複数のステップを含みます。 一般的な合成経路には、2-クロロフェニルアセトニトリルとジイソプロピルアミンを反応させて中間体を形成し、続いてピペリジンと酪酸誘導体を特定の条件下で反応させることが含まれます . 工業生産方法は、これらのステップの最適化により収率と純度を高める可能性がありますが、詳細な工業プロセスは文献では容易には入手できません。

特性

CAS番号 |

1262751-40-5 |

|---|---|

分子式 |

C23H38ClN3O |

分子量 |

408.0 g/mol |

IUPAC名 |

(2S)-2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |

InChI |

InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28)/t23-/m0/s1 |

InChIキー |

YKFWMDHZMQLWBO-QHCPKHFHSA-N |

異性体SMILES |

CC(C)N(CC[C@@](CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

正規SMILES |

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。